Tert-butyl 1-(2-aminoethyl)-2-azabicyclo[3.1.1]heptane-2-carboxylate
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Overview
Description
Tert-butyl 1-(2-aminoethyl)-2-azabicyclo[311]heptane-2-carboxylate is a bicyclic compound with a unique structure that includes a tert-butyl ester group and an aminoethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 1-(2-aminoethyl)-2-azabicyclo[3.1.1]heptane-2-carboxylate typically involves the following steps:
Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction or other cycloaddition reactions.
Introduction of the tert-butyl ester group: This is often done using tert-butyl chloroformate in the presence of a base such as triethylamine.
Attachment of the aminoethyl side chain: This step may involve nucleophilic substitution reactions using appropriate amine precursors.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethyl side chain.
Reduction: Reduction reactions can be used to modify the bicyclic core or the ester group.
Substitution: Nucleophilic substitution reactions are common, especially for modifying the aminoethyl side chain.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of new catalysts and ligands.
Biology:
- Investigated for its potential as a pharmacophore in drug design.
- Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine:
- Explored for its potential therapeutic applications, particularly in the treatment of neurological disorders.
- Evaluated for its ability to modulate neurotransmitter systems.
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
- Applied in the development of new polymers and resins.
Mechanism of Action
The mechanism of action of tert-butyl 1-(2-aminoethyl)-2-azabicyclo[3.1.1]heptane-2-carboxylate involves its interaction with specific molecular targets. These may include enzymes, receptors, or ion channels. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, while the aminoethyl side chain can form hydrogen bonds and electrostatic interactions.
Comparison with Similar Compounds
- Tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate
- Tert-butyl (1R,5S)-6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
Comparison:
- Structural Differences: While all these compounds share a bicyclic core, the specific arrangement of atoms and functional groups varies. For example, tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate contains an oxygen atom in the ring, which can significantly alter its chemical properties.
- Reactivity: The presence of different functional groups affects the reactivity of these compounds. For instance, the aminoethyl side chain in tert-butyl 1-(2-aminoethyl)-2-azabicyclo[3.1.1]heptane-2-carboxylate makes it more reactive in nucleophilic substitution reactions compared to its analogs.
- Applications: Each compound may have unique applications based on its structure. This compound is particularly noted for its potential in medicinal chemistry, while its analogs may be more suited for other industrial or research applications.
Properties
Molecular Formula |
C13H24N2O2 |
---|---|
Molecular Weight |
240.34 g/mol |
IUPAC Name |
tert-butyl 1-(2-aminoethyl)-2-azabicyclo[3.1.1]heptane-2-carboxylate |
InChI |
InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-7-4-10-8-13(15,9-10)5-6-14/h10H,4-9,14H2,1-3H3 |
InChI Key |
LOPMTQSDJDFWTI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2CC1(C2)CCN |
Origin of Product |
United States |
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